
(s)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is notable for its potent antitumor activity, making it a significant subject of research in medicinal chemistry and oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin typically involves multiple steps starting from camptothecin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Piperazine Moiety: The protected camptothecin undergoes a nucleophilic substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
(S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is used in cell biology to study its effects on cell proliferation and apoptosis.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I, an enzyme crucial for DNA replication.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
The primary mechanism of action of (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A prodrug that is converted into its active form, SN-38, which also inhibits topoisomerase I.
Camptothecin: The parent compound from which many derivatives, including (S)-9-(4-Methyl-1-piperazinyl)methyl-10-hydroxycamptothecin, are synthesized.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to camptothecin. These modifications also potentially improve its selectivity and potency against certain cancer cell lines.
This compound continues to be a focal point in the development of new anticancer therapies, highlighting the importance of structural modifications in drug design.
特性
分子式 |
C26H28N4O5 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
19-ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H28N4O5/c1-3-26(34)19-11-21-23-15(12-30(21)24(32)18(19)14-35-25(26)33)10-16-17(22(31)5-4-20(16)27-23)13-29-8-6-28(2)7-9-29/h4-5,10-11,31,34H,3,6-9,12-14H2,1-2H3 |
InChIキー |
KWZZLDXIKMLRPZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN6CCN(CC6)C)O)N=C4C3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
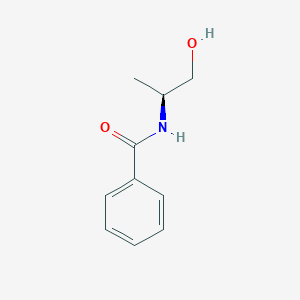
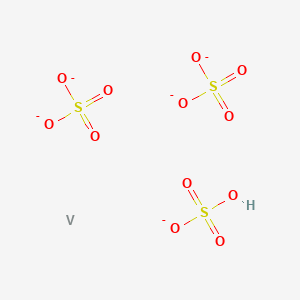

![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
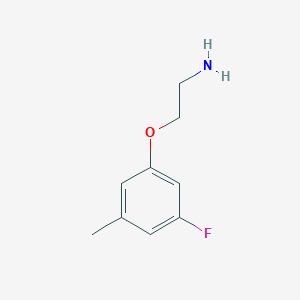



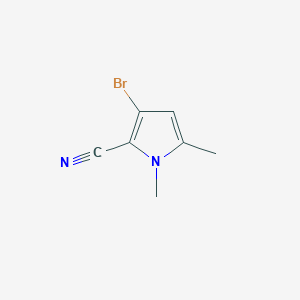
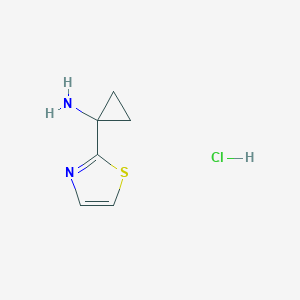

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
